Methyl tetracosanoate

Catalog No.
S566606
CAS No.
2442-49-1
M.F
C25H50O2
M. Wt
382.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tetracosanoate

CAS Number

2442-49-1

Product Name

Methyl tetracosanoate

IUPAC Name

methyl tetracosanoate

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

InChI

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3

InChI Key

XUDJZDNUVZHSKZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Tetracosanoic Acid Methyl Ester; Lignoceric Acid Methyl Ester; Methyl Lignocerate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Source and Presence:

Methyl tetracosanoate is a fatty acid methyl ester (FAME) with a 24-carbon chain. It is a naturally occurring compound found in various organisms, including the maca plant (Lepidium meyenii) and the sponge Aplysina fistularis [Source: National Institutes of Health, PubChem, ].

Analytical Applications:

Methyl tetracosanoate serves as a valuable tool in analytical chemistry, particularly in gas chromatography (GC) analysis. Due to its well-defined structure and retention time, it acts as an external standard for various analytical procedures [Source: Sigma-Aldrich, Methyl tetracosanoate analytical standard, ]. For instance, researchers employ it to quantify other FAMEs in biological samples or monitor the efficacy of chemical reactions involving fatty acid derivatives.

  • Origin: Methyl tetracosanoate can be found naturally in various plants and organisms, including potatoes (Solanum tuberosum) and red fescue (Festuca rubra) []. It can also be synthesized in the lab.
  • Significance: Research suggests potential anti-diabetic properties of methyl tetracosanoate. Studies have shown it increases glucose uptake in fat cells (adipocytes) [].

Molecular Structure Analysis

Methyl tetracosanoate has a linear structure consisting of a 24-carbon chain (tetracosane) with a carboxylic acid group (COOH) at one end. The carboxylic acid group is esterified with a methyl group (CH3) at the other end. This structure gives it several key features:

  • Long aliphatic chain: The long chain makes it a hydrophobic molecule, meaning it repels water.
  • Ester linkage: The ester linkage can be cleaved by enzymes or under specific chemical conditions.

Chemical Reactions Analysis

Synthesis

Methyl tetracosanoate can be synthesized through various methods, including:

  • Esterification: Reacting lignoceric acid (C24H48O2) with methanol (CH3OH) in the presence of an acid catalyst [].

Balanced chemical equation:

C24H48O2 (lignoceric acid) + CH3OH (methanol) → CH3(C24H47)O2 (methyl tetracosanoate) + H2O (water)

  • Transesterification: Reacting a triglyceride containing lignoceric acid with methanol and a catalyst [].
Decomposition

Methyl tetracosanoate can be broken down through hydrolysis, a reaction with water, to yield lignoceric acid and methanol. Enzymes like lipases can also catalyze this breakdown.

Balanced chemical equation:

CH3(C24H47)O2 (methyl tetracosanoate) + H2O (water) → C24H48O2 (lignoceric acid) + CH3OH (methanol)

Other relevant reactions

Methyl tetracosanoate can be used as a reference standard in analytical techniques like gas chromatography (GC) to identify other FAMEs [].


Physical And Chemical Properties Analysis

  • Melting point: 58-60 °C (literature value) []
  • Boiling point: 232 °C/4 mmHg (literature value) []
  • Solubility: Insoluble in water, but soluble in organic solvents like chloroform and methanol [].
  • Appearance: Powder or crystals [].

Studies suggest methyl tetracosanoate might improve insulin sensitivity by increasing glucose uptake in fat cells. However, the exact mechanism needs further investigation [].

XLogP3

12.3

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

UNII

HY5564B8FX

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2442-49-1

Wikipedia

Methyl tetracosanoate

Dates

Modify: 2023-08-15
1. J. O’Brien and E. Sampson “Fatty acid and fatty aldehyde composition of the major brain lipids in normal human gray matter, white matter, and myelin”Journal of Lipid Research, vol. 6 pp. 545-551, 19652. B. Ramstedt et al. “Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography” Eur J Biochem., vol. 266 pp.997-1002, 19993. I. Singh et al. “Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy”Proc Natl Acad Sci U S A., vol. 81 pp. 4203-4207, 19844. Y. Qin et al. “Saturated Very-Long-Chain Fatty Acids Promote Cotton Fiber and Arabidopsis Cell Elongation by Activating Ethylene Biosynthesis” ThePlant Cell, vol. 19 pp. 3692-3704, 2007

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